Esculentin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Esculentin is a compound derived from the antimicrobial peptide this compound, which is found in the skin secretions of certain amphibians. This compound has garnered significant interest due to its potent antimicrobial properties and potential therapeutic applications. This compound exhibits a broad spectrum of activity against various pathogens, making it a promising candidate for the development of new antimicrobial agents.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Esculentin typically involves the incorporation of specific amino acid residues to enhance its antimicrobial activity. . The synthetic process often includes solid-phase peptide synthesis (SPPS) techniques, followed by purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology to produce the peptide in large quantities. This method includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli, followed by fermentation, extraction, and purification processes.

化学反应分析

Types of Reactions: Esculentin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and bioavailability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxidative modifications.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace certain groups within the peptide structure.

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced antimicrobial activity, increased stability, and improved pharmacokinetic properties.

科学研究应用

Pharmacological Applications

Esculetin, a coumarin compound, exhibits extensive pharmacological properties. It is primarily recognized for its antioxidative and anti-inflammatory effects, which contribute to its therapeutic potential in various diseases.

Key Findings:

- Antioxidative Potential : Esculetin has been shown to alleviate conditions like arthritis, diabetes, malignancies, and liver disorders by scavenging free radicals and enhancing antioxidant enzyme levels (e.g., catalase and superoxide dismutase) .

- Hepatoprotective Effects : Studies indicate that esculetin treatment reduces liver enzyme levels (ALT and AST) and protects against liver damage by modulating apoptotic pathways .

- Cancer Therapy : Esculetin has demonstrated anti-cancer properties by inducing apoptosis in various cancer cell lines through the downregulation of pro-survival proteins such as Bcl-2 and NF-κB .

Table 1: Summary of Pharmacological Effects of Esculetin

| Application | Mechanism of Action | Model | Dosage |

|---|---|---|---|

| Antioxidant | Scavenges free radicals | In vitro | 100-500 mg/kg |

| Hepatoprotection | Reduces ALT/AST levels | Rat models | 100-500 mg/kg |

| Cancer inhibition | Induces apoptosis via MAPK signaling | Human colon cancer cells | 55 µg/mL |

Antimicrobial Properties

Esculentin-1a(1-21) is an antimicrobial peptide (AMP) that exhibits potent activity against various pathogens, particularly Pseudomonas aeruginosa.

Key Findings:

- Antibacterial Activity : this compound-1a(1-21) displays a minimum inhibitory concentration (MIC) between 2 and 16 µM against both reference strains and drug-resistant isolates of P. aeruginosa .

- In Vivo Efficacy : In murine models, esculetin significantly reduced bacterial counts in keratitis infections when administered topically .

Table 2: Antimicrobial Efficacy of this compound-1a(1-21)

| Pathogen | MIC (µM) | In Vivo Effect |

|---|---|---|

| Pseudomonas aeruginosa | 2 - 16 | Significant reduction in infection scores |

Wound Healing Applications

Recent studies highlight the role of esculetin in promoting wound healing through mechanisms such as angiogenesis and cell migration.

Key Findings:

- Wound Healing Acceleration : Esculetin-1a(1-21) enhances collagen deposition and stimulates angiogenesis via the PI3K/AKT signaling pathway .

- Clinical Implications : The peptide's ability to promote cell proliferation suggests potential applications in clinical settings for treating chronic wounds.

Table 3: Effects of Esculetin on Wound Healing

| Mechanism | Effect | Model |

|---|---|---|

| Angiogenesis | Increased CD31 expression | HUVECs |

| Cell Migration | Enhanced migration rates | In vitro assays |

作用机制

The mechanism of action of Esculentin involves its interaction with microbial cell membranes, leading to membrane disruption and cell lysis. The peptide’s amphipathic nature allows it to insert into the lipid bilayer of the membrane, forming pores that compromise membrane integrity. This results in the leakage of cellular contents and ultimately cell death. Additionally, this compound may interact with intracellular targets, further enhancing its antimicrobial efficacy .

相似化合物的比较

Brevinins: Another class of antimicrobial peptides found in amphibian skin secretions.

Dermaseptins: Peptides with broad-spectrum antimicrobial activity.

Magainins: Peptides known for their potent activity against a wide range of pathogens.

Comparison: Esculentin is unique in its ability to rapidly disrupt microbial membranes while exhibiting low toxicity towards mammalian cells. This distinguishes it from other similar compounds, which may have higher toxicity or lower efficacy against certain pathogens .

属性

CAS 编号 |

131889-89-9 |

|---|---|

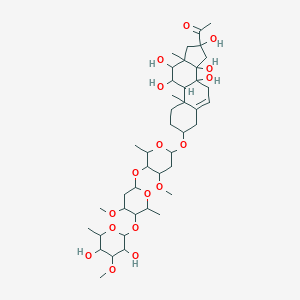

分子式 |

C42H68O17 |

分子量 |

845 g/mol |

IUPAC 名称 |

1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone |

InChI |

InChI=1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3 |

InChI 键 |

DPMVYTYRMGJDQQ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |

同义词 |

esculentin esculentin steroid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。